molecular formula C15H25N3O4 B2644235 N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1181129-88-3

N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2644235
CAS No.: 1181129-88-3
M. Wt: 311.382
InChI Key: VGZIOBXGPOMAET-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic spirocyclic compound designed for advanced chemical and pharmaceutical research. Compounds based on the 1,3-diazaspiro[4.5]decane scaffold are of significant scientific interest due to their potential as modulators of biological targets. Spirocyclic structures like this one are frequently investigated in medicinal chemistry for their potential to interact with G-protein-coupled receptors (GPCRs) . Specifically, structurally related diazaspiro[4.5]decane derivatives have been identified and patented for their activity as antagonists of the CXCR4 chemokine receptor, a key player in inflammatory processes, cancer metastasis, and immune cell migration . The unique three-dimensional geometry of the spirocyclic core provides a privileged structure that can lead to high binding affinity and selectivity. The functionalization with a 3-methoxypropyl acetamide side chain is designed to fine-tune the molecule's physicochemical properties, such as its solubility and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is intended for research applications only, providing a key intermediate or biological probe for investigators in the fields of organic synthesis, drug discovery, and the study of cellular signaling pathways.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-11-4-6-15(7-5-11)13(20)18(14(21)17-15)10-12(19)16-8-3-9-22-2/h11H,3-10H2,1-2H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZIOBXGPOMAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves the following steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often involves the use of a dicarbonyl compound and a diamine under acidic or basic conditions to form the spirocyclic structure.

  • Introduction of the Acetamide Group: : The acetamide group is introduced via an acylation reaction. This can be achieved by reacting the spirocyclic intermediate with an acyl chloride or anhydride in the presence of a base such as triethylamine.

  • Attachment of the Methoxypropyl Group: : The final step involves the alkylation of the nitrogen atom with 3-methoxypropyl bromide or a similar alkylating agent under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents that are more environmentally friendly and cost-effective may also be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl groups in the spirocyclic core, potentially converting them to alcohols.

  • Substitution: : The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of acetamide derivatives.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its spirocyclic structure may interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure may also find applications in materials science.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The spirocyclic core may facilitate binding to these targets, while the acetamide and methoxypropyl groups could modulate the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A belongs to a class of 1,3-diazaspiro[4.5]decane derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, physicochemical properties, and inferred applications.

Structural and Substituent Variations

Compound Name Substituent on Acetamide Chain Molecular Formula Molecular Weight (g/mol) Key Features
Compound A 3-Methoxypropyl C₁₇H₂₇N₃O₄ 337.42 Methoxy group enhances solubility; propyl chain balances lipophilicity.
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-Methylcyclohexyl C₁₈H₂₉N₃O₃ 335.44 Bulky cyclohexyl group increases steric hindrance; lower polarity.
N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-Fluorobenzyl C₁₉H₂₂FN₃O₃ 359.40 Fluorine atom improves metabolic stability and membrane permeability.
N-(2-Chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 2-Chloro-4-methylphenyl C₁₇H₂₀ClN₃O₃ 349.80 Chlorine and methyl groups enhance hydrophobic interactions.
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 3-(4-Phenylpiperazin-1-yl)propyl C₂₆H₃₃N₅O₂ 459.58 Piperazine moiety introduces basicity; phenyl groups enable π-π stacking.

Physicochemical and Functional Insights

  • Lipophilicity :

    • Compound A’s methoxypropyl chain likely reduces logP compared to the 4-methylcyclohexyl analog (higher polarity) but increases it relative to the fluorobenzyl derivative (aromatic fluorination enhances lipophilicity).
    • The chloro-methylphenyl analog (logP inferred from Cl and CH₃ groups) may exhibit the highest membrane permeability .
  • Synthetic Accessibility :

    • Compounds with aromatic substituents (e.g., fluorobenzyl, chlorophenyl) often require multi-step coupling reactions, whereas alkyl chains (e.g., methoxypropyl) can be introduced via simpler nucleophilic substitutions .
  • Biological Relevance: Fluorinated and chlorinated analogs are commonly explored in CNS drug discovery due to their ability to cross the blood-brain barrier .

Stability and Metabolic Considerations

  • The methoxy group in Compound A may confer resistance to oxidative metabolism compared to unsubstituted alkyl chains.
  • Fluorobenzyl and chlorophenyl analogs are less susceptible to cytochrome P450-mediated degradation due to electron-withdrawing substituents .

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